molecular formula C18H15NO2 B14518408 N-(5-Phenylpenta-2,4-dienoyl)benzamide CAS No. 62764-15-2

N-(5-Phenylpenta-2,4-dienoyl)benzamide

Cat. No.: B14518408
CAS No.: 62764-15-2
M. Wt: 277.3 g/mol
InChI Key: PKSIUBKZXKDUBE-UHFFFAOYSA-N
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Description

N-(5-Phenylpenta-2,4-dienoyl)benzamide is an organic compound with the chemical formula C24H19NO2 It is a derivative of benzamide and features a conjugated diene system, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Phenylpenta-2,4-dienoyl)benzamide typically involves the reaction of 5-phenylpenta-2,4-dienoic acid with benzene in the presence of trifluoromethanesulfonic acid. This reaction can yield multiple products depending on the reaction conditions, including 5,5-diphenylpent-2-enoic acid and derivatives of tetralone and indanone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Phenylpenta-2,4-dienoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

Scientific Research Applications

N-(5-Phenylpenta-2,4-dienoyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Phenylpenta-2,4-dienoyl)benzamide involves its interaction with specific molecular targets and pathways. The conjugated diene system allows the compound to participate in various chemical reactions, which can modulate biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with enzymes and receptors involved in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-Phenylpenta-2,4-dienoyl)benzamide include:

Uniqueness

This compound is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

62764-15-2

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

N-(5-phenylpenta-2,4-dienoyl)benzamide

InChI

InChI=1S/C18H15NO2/c20-17(19-18(21)16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-14H,(H,19,20,21)

InChI Key

PKSIUBKZXKDUBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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